2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

Catalog No.
S805063
CAS No.
773870-18-1
M.F
C15H10FNO2
M. Wt
255.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

CAS Number

773870-18-1

Product Name

2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

IUPAC Name

2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

InChI

InChI=1S/C15H10FNO2/c16-10-7-5-9(6-8-10)14-13(15(18)19)11-3-1-2-4-12(11)17-14/h1-8,17H,(H,18,19)

InChI Key

BQHAIIFRVZNKAW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C(=O)O

Ligand Design

Indole-based molecules are known for their ability to bind to various biological targets. The incorporation of a carboxylic acid group (COOH) and a fluorophenyl ring in 2-FPI-3-COOH suggests potential for ligand design. Carboxylic acids can participate in hydrogen bonding with proteins, while the fluorophenyl ring can contribute to hydrophobic interactions. This combination of functionalities could allow 2-FPI-3-COOH to bind to specific enzymes or receptors, potentially leading to the development of new drugs.

Medicinal Chemistry

Further research is needed to determine the specific biological activity of 2-FPI-3-COOH. However, its structural similarity to other bioactive indoles, such as those with anti-cancer properties, warrants investigation []. By studying the structure-activity relationship of 2-FPI-3-COOH and its derivatives, researchers may identify modifications that enhance its potential for therapeutic applications.

Material Science

Indole-based molecules have also found applications in material science. The rigid planar structure and functional groups of indoles can be used to design new materials with specific properties. For instance, some indole derivatives exhibit interesting electrical and luminescent properties []. Investigating the material properties of 2-FPI-3-COOH could lead to the development of novel functional materials.

2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid is a chemical compound characterized by the molecular formula C15H10FNO2C_{15}H_{10}FNO_2 and a molecular weight of approximately 255.25 g/mol. This compound features a fluorophenyl group attached to an indole structure at the second position, with a carboxylic acid functional group at the third position of the indole ring. The presence of the fluorine atom is known to enhance its biological activity and chemical properties, making it a significant subject of interest in medicinal chemistry and pharmacology .

Typical of carboxylic acids, such as:

  • Decarboxylation: Under acidic or basic conditions, the carboxylic acid can lose carbon dioxide (CO2) .
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: Reaction with amines can yield amides.

These reactions enable modifications of the compound to create various derivatives with potential therapeutic applications.

Research indicates that 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid exhibits notable biological activities, particularly in pharmacology. Its structure suggests potential interactions with various biological targets, which may include:

  • Enzymes
  • Receptors

These interactions are crucial for determining the compound's efficacy and safety in clinical settings. Studies have shown that compounds with indole structures often possess anti-cancer properties, suggesting that this compound may also have similar therapeutic potential .

The synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Starting Material Preparation: Using substituted indoles and appropriate reagents.
  • Functionalization: Introducing the fluorophenyl group and carboxylic acid via electrophilic substitution or other methods.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for biological testing .

2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid has several potential applications, including:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: Due to its rigid structure, it can be utilized in designing materials with specific electrical or luminescent properties .

Interaction studies involving 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid focus on its binding affinity to various biological targets. Techniques often utilized in these studies include:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • Binding Assays: To quantify the interaction strength and specificity.

These studies are vital for understanding the compound's therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid. Notable examples include:

Compound NameStructure FeaturesUnique Characteristics
1-(4-Fluorophenyl)-1H-indole-5-carboxylic acidFluorophenyl group at position oneDifferent position of carboxylic acid affects activity
Indole-3-carboxylic acidBasic indole structure without fluorineLacks enhanced biological activity due to absence of fluorine
3-(2-(4-Fluorophenyl)-1H-indol-3-yl)propanoic acidPropanoic acid side chain attachedProvides different pharmacological profiles

These comparisons highlight how variations in functional groups and positions can significantly influence the biological activity and chemical properties of indole derivatives .

XLogP3

3.3

Dates

Last modified: 08-15-2023

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